Everolimus-d4 (~90per cent)

Vue d'ensemble

Description

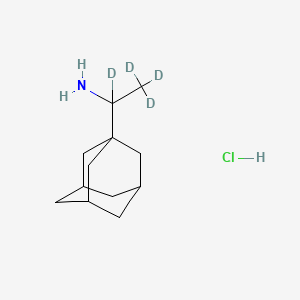

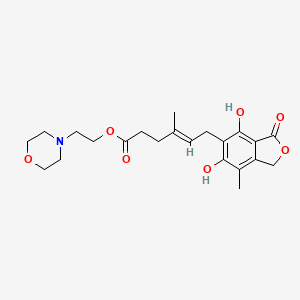

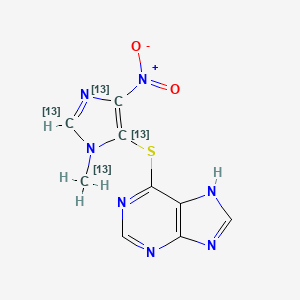

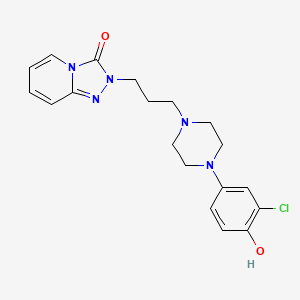

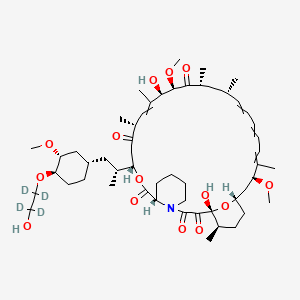

Everolimus-d4 is intended for use as an internal standard for the quantification of everolimus by GC- or LC-MS . It is a hydroxyethyl ether form of rapamycin that inhibits mTOR signaling through both mTORC1 and mTORC2 when added to cells at 20 nM .

Synthesis Analysis

An enzymic synthesis of glutathione-everolimus is reported . This process has been optimized and scaled up with high reproducibility and yields, which will facilitate the development of such conjugate .Molecular Structure Analysis

Everolimus-d4 has a molecular formula of C53H79D4NO14 . It is the 40-O-(2-hydroxyethyl) derivative of sirolimus and works similarly to sirolimus as an inhibitor of mammalian target of rapamycin (mTOR) .Chemical Reactions Analysis

Everolimus-d4 is intended for use as an internal standard for the quantification of everolimus by GC- or LC-MS .Physical And Chemical Properties Analysis

Everolimus-d4 has a molecular weight of 962.3 . It is soluble in Chloroform and Methanol .Applications De Recherche Scientifique

Quantification in Therapeutic Drug Monitoring

Everolimus is used as an immunosuppressant in organ transplantation. In therapeutic drug monitoring (TDM) of everolimus, both everolimus-d4 and 32-desmethoxyrapamycin are used as internal standards in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods. Everolimus-d4 has shown to offer a favorable comparison with independent LC-MS/MS methods, providing accurate quantification for monitoring everolimus levels in patients (Heideloff, Payto, & Wang, 2013).

Pharmacokinetic and Pharmacogenetic Studies

Everolimus-d4 is integral in pharmacokinetic and pharmacogenetic research. It helps in understanding the metabolism and distribution of everolimus in the body, especially in renal transplant patients. This research contributes to the development of effective dosing strategies, optimizing therapeutic outcomes, and minimizing side effects (Moes et al., 2012).

Oncological Research

In cancer research, everolimus-d4 is used to study the drug’s effect on various types of cancer cells. For example, it helps in understanding the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial in the treatment of various cancers, including renal cell carcinoma, breast cancer, and hematologic malignancies (Tabernero et al., 2008), (Yee et al., 2006).

Neurology and Epilepsy Research

Everolimus-d4 plays a role in neurological research, particularly in the study of tuberous sclerosis complex and associated epilepsy. It aids in the investigation of everolimus’s efficacy in reducing seizure frequency in patients with tuberous sclerosis complex (French et al., 2016).

Cardiovascular and Metabolic Research

In cardiovascular research, everolimus-d4 is used to study the drug's role in inhibiting atherosclerosis progression, especially in the context of its use in drug-eluting stents and in patients with hypercholesterolemia (Mueller et al., 2008).

Safety And Hazards

Orientations Futures

Everolimus has demonstrated improved progression-free survival for all risk groups of RCC in the salvage setting following other anti-angiogenic agents . Future studies should evaluate implications of these findings, including coagulation system activation and everolimus efficacy in FCD, in larger studies with long-term treatment to better understand molecular and clinical effects .

Relevant Papers Several papers have been identified that provide valuable information on Everolimus-d4. These include a systematic review and meta-analysis assessing the efficacy and safety of adding everolimus to standard of care in MBC , a pilot study evaluating everolimus molecular mechanisms in tuberous sclerosis complex and focal cortical dysplasia , and a study on Everolimus therapy and side-effects .

Propriétés

IUPAC Name |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAMNSJSFKALM-FQJUTLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

962.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 57369482 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.